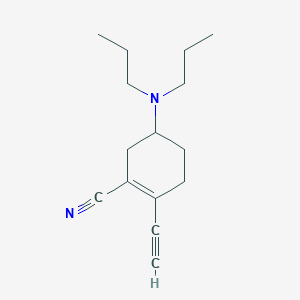
5-(Dipropylamino)-2-ethynylcyclohex-1-ene-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Dipropylamino)-2-ethynylcyclohex-1-ene-1-carbonitrile is a complex organic compound with a unique structure that includes a dipropylamino group, an ethynyl group, and a cyclohexene ring with a carbonitrile substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dipropylamino)-2-ethynylcyclohex-1-ene-1-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Addition of the Dipropylamino Group: The dipropylamino group can be added through a nucleophilic substitution reaction, where a suitable leaving group on the cyclohexene ring is replaced by the dipropylamino group.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, where a suitable precursor is treated with a cyanide source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.
化学反应分析
Types of Reactions
5-(Dipropylamino)-2-ethynylcyclohex-1-ene-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Addition: The ethynyl group can participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols and electrophiles like alkyl halides are used in substitution reactions.
Addition: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
科学研究应用
5-(Dipropylamino)-2-ethynylcyclohex-1-ene-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various medical conditions, including its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
作用机制
The mechanism of action of 5-(Dipropylamino)-2-ethynylcyclohex-1-ene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
5-(Dipropylamino)-2-ethynylcyclohex-1-ene-1-carbonitrile: shares structural similarities with other compounds that have cyclohexene rings, ethynyl groups, or dipropylamino groups.
5-Amino-pyrazoles: These compounds are also used in organic and medicinal synthesis and have diverse applications similar to this compound.
Silicone Surfactants: These compounds, like this compound, have unique properties and are used in various applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
834918-95-5 |
|---|---|
分子式 |
C15H22N2 |
分子量 |
230.35 g/mol |
IUPAC 名称 |
5-(dipropylamino)-2-ethynylcyclohexene-1-carbonitrile |
InChI |
InChI=1S/C15H22N2/c1-4-9-17(10-5-2)15-8-7-13(6-3)14(11-15)12-16/h3,15H,4-5,7-11H2,1-2H3 |
InChI 键 |
VVRMAQNCXBWTPU-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)C1CCC(=C(C1)C#N)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


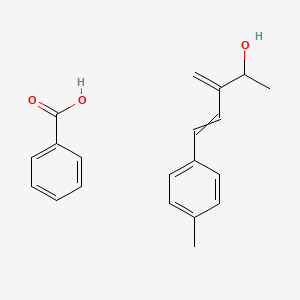
![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B14185888.png)
![N-Decyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B14185889.png)

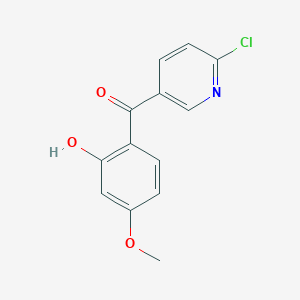
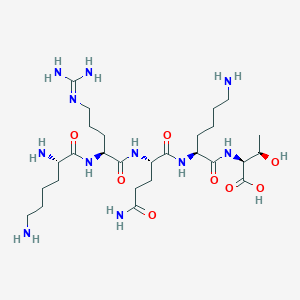
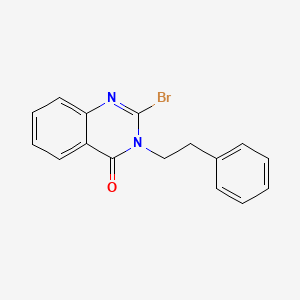

![[(4-Bromo-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14185926.png)
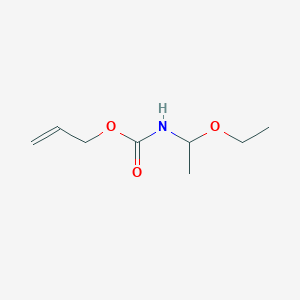

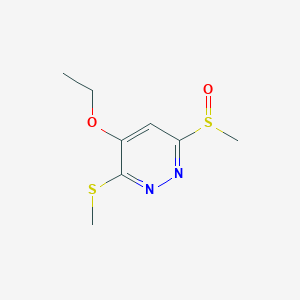
![N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide](/img/structure/B14185951.png)
silane](/img/structure/B14185967.png)
